molecular formula C16H16Cl2N2O2 B3013936 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-56-9

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No. B3013936
CAS RN: 866152-56-9
M. Wt: 339.22
InChI Key: AZZRTBOQHDTVSK-UHFFFAOYSA-N
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Description

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide is a useful research compound. Its molecular formula is C16H16Cl2N2O2 and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the CYP51 receptor . The CYP51 receptor is a key enzyme involved in the biosynthesis of sterols, which are essential components of cellular membranes.

Mode of Action

The compound interacts with its target by forming a stable complex with the CYP51 receptor . This interaction is facilitated by hydrogen bonds , which show a high degree of occupation . By binding to the CYP51 receptor, the compound inhibits the enzyme’s activity, leading to changes in the biosynthesis of sterols.

properties

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-9-7-12(15(21)16(22)19(3)4)10(2)20(9)11-5-6-13(17)14(18)8-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZRTBOQHDTVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

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